6-(Bromomethyl)-1H-indazole
Overview
Description
6-(Bromomethyl)-1H-indazole is an organic compound belonging to the indazole family, characterized by a bromomethyl group attached to the sixth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Bromomethyl compounds have been known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs . It’s worth noting that the exact target can vary depending on the specific structure of the compound and the biological context in which it is used.
Mode of Action
Bromomethyl compounds have been known to crosslink and intercalate with dna . This suggests that 6-(Bromomethyl)-1H-indazole might interact with its targets, possibly causing changes in their function or structure .
Biochemical Pathways
These could include pathways involved in DNA replication, transcription, and repair .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and interactions with biological molecules can influence its absorption and distribution within the body .
Result of Action
Given its potential to interact with dna, it could potentially cause changes in gene expression or induce dna damage . These effects could potentially influence cell function and viability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s reactivity and stability could be affected by the presence of other reactive species in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1H-indazole typically involves the bromination of 6-methyl-1H-indazole. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification methods to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted indazole derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted indazole derivatives
- Indazole carboxylic acids
- Indazole aldehydes
Scientific Research Applications
6-(Bromomethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
- 6-Methyl-1H-indazole
- 6-Chloromethyl-1H-indazole
- 6-Fluoromethyl-1H-indazole
Comparison: 6-(Bromomethyl)-1H-indazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its methyl, chloro, or fluoro analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in various halogen bonding interactions, influencing the compound’s biological activity and binding affinity in medicinal applications.
Properties
IUPAC Name |
6-(bromomethyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQBMKELZCPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595145 | |
Record name | 6-(Bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152626-91-0 | |
Record name | 6-(Bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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